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Compound of Interest

Compound Name: D-CS319

Cat. No.: B15567506 Get Quote

Extensive research indicates that D-CS319 is not a fluorescent probe or agent intended for in

vivo imaging studies. Instead, scientific literature and databases consistently identify D-CS319,

with the chemical name (3S, 5S)-5-(mercaptomethyl)tetrahydro-5H-thiazolo[4,3-b]thiazole-3-

carboxylic acid, as a preclinical metallo-β-lactamase (MBL) inhibitor.[1][2] MBLs are enzymes

produced by certain bacteria that confer resistance to a broad spectrum of β-lactam antibiotics.

[3] D-CS319 is designed to inhibit these enzymes, thereby restoring the efficacy of antibiotics

against resistant bacterial infections.[3][4] Its mechanism of action involves the interaction of its

free thiol group with the zinc ions in the active site of MBLs.

Given that D-CS319 is not utilized for in vivo imaging, this document provides a generalized

template for application notes and protocols for a hypothetical fluorescent probe, designated

here as "Fluoroprobe-X," for in vivo imaging studies. Researchers, scientists, and drug

development professionals can adapt this framework for their specific imaging agent of interest.

Application Notes: In Vivo Imaging with
Fluoroprobe-X
Introduction
Fluoroprobe-X is a near-infrared (NIR) fluorescent agent designed for the non-invasive imaging

of a specific biological target or pathway in living organisms. Its spectral properties are

optimized for deep tissue penetration and high signal-to-noise ratio, making it suitable for

preclinical research in small animal models. These notes provide an overview of its application

in oncology for monitoring tumor progression and therapeutic response.
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Mechanism of Action
Fluoroprobe-X is conjugated to a targeting moiety that binds with high affinity to a specific cell

surface receptor overexpressed in a particular cancer type. Upon binding, the probe is

internalized, leading to an accumulation of the fluorescent signal within the tumor cells. The

intensity of the fluorescence is directly proportional to the expression of the target receptor,

providing a quantitative measure of tumor burden and receptor engagement by a therapeutic

agent.

Applications
Oncology: Tumor detection, monitoring tumor growth and metastasis, and assessing the

efficacy of anti-cancer therapies.

Inflammation: Imaging inflammatory processes in various disease models.

Drug Development: Evaluating drug delivery, pharmacokinetics, and pharmacodynamics of

targeted therapies.

Quantitative Data Summary
The following tables present typical quantitative data obtained from in vivo imaging studies

using Fluoroprobe-X.

Table 1: In Vitro Characterization of Fluoroprobe-X

Parameter Value

Excitation Wavelength (nm) 750

Emission Wavelength (nm) 780

Molar Extinction Coefficient (M⁻¹cm⁻¹) 250,000

Quantum Yield 0.15

In Vitro Cell Binding Affinity (Kd) 5 nM

Table 2: In Vivo Tumor Targeting Efficacy in a Xenograft Mouse Model
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Time Post-Injection Tumor-to-Muscle Ratio (TMR)

1 hour 1.5 ± 0.3

6 hours 3.2 ± 0.5

24 hours 5.8 ± 0.8

48 hours 4.5 ± 0.6

Experimental Protocols
Cell-Based Assay for Fluoroprobe-X Binding

Cell Culture: Culture target cancer cells (receptor-positive) and control cells (receptor-

negative) in appropriate media until they reach 80-90% confluency.

Incubation: Plate cells in a 96-well black-walled plate. Incubate the cells with varying

concentrations of Fluoroprobe-X (e.g., 0.1 nM to 100 nM) in binding buffer for 1 hour at 37°C.

Washing: Wash the cells three times with cold PBS to remove unbound probe.

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the

appropriate excitation and emission wavelengths.

Data Analysis: Determine the binding affinity (Kd) by fitting the data to a one-site binding

model using appropriate software.

In Vivo Imaging Protocol for a Xenograft Mouse Model
Animal Model: Establish subcutaneous tumors in immunodeficient mice by injecting receptor-

positive cancer cells. Allow tumors to reach a palpable size (e.g., 100-200 mm³).

Probe Administration: Administer Fluoroprobe-X to the mice via intravenous (tail vein)

injection at a recommended dose (e.g., 10 nmol per mouse).

Anesthesia: Anesthetize the mice using isoflurane (2-3% in oxygen) for the duration of the

imaging procedure.
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Image Acquisition: Place the anesthetized mouse in an in vivo imaging system. Acquire

fluorescence images at various time points post-injection (e.g., 1, 6, 24, and 48 hours).

Image Analysis:

Draw regions of interest (ROIs) around the tumor and a contralateral muscle tissue area.

Quantify the average fluorescence intensity in each ROI.

Calculate the tumor-to-muscle ratio (TMR) to assess targeting specificity.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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